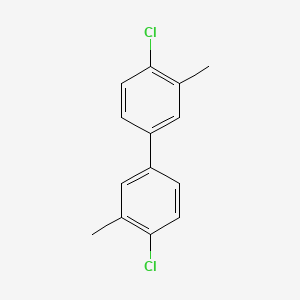

1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene

Description

1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene is a chlorinated aromatic compound with a biphenyl structure. Its molecular formula is C₁₄H₁₁Cl₂, featuring two benzene rings:

- Primary ring: Chlorine at position 1, methyl group at position 2, and a substituted biphenyl group at position 4.

- Secondary ring (attached to position 4 of the primary ring): Chlorine at position 4 and methyl group at position 3.

This compound’s structural complexity arises from the combination of halogenation and alkyl substitution, which influence its physicochemical properties, such as solubility, stability, and reactivity.

Properties

IUPAC Name |

1-chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGYJGNGFZOXKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene can be synthesized through a multi-step process involving the chlorination of 4-chloro-3-methylphenyl-2-methylbenzene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other functional groups through nucleophilic aromatic substitution.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products:

- Substitution reactions yield various substituted aromatic compounds.

- Oxidation reactions produce carboxylic acids or aldehydes.

- Reduction reactions result in the formation of hydrocarbons.

Scientific Research Applications

1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural differences between the target compound and analogous chlorinated aromatics:

Key Findings from Comparative Analysis

Reactivity and Stability

- Chloromethyl vs. Biphenyl Substituents : The chloromethyl group in 92304-76-2 is more reactive in nucleophilic substitution (e.g., SN2 reactions) compared to the biphenyl group in the target compound, which is stabilized by aromatic conjugation.

- Methallyl Group : The unsaturated methallyl substituent in 23063-65-2 introduces allylic reactivity, making it prone to polymerization or oxidation, unlike the inert aryl groups in the target compound.

Physicochemical Properties

- Lipophilicity: The dichlorinated benzyl group in 1025058-88-1 increases logP (octanol-water partition coefficient) compared to the target compound, suggesting higher membrane permeability.

Research Implications and Industrial Relevance

- Material Science : The biphenyl core of the target compound is structurally analogous to components in liquid crystals, where halogenation patterns dictate mesogenic properties .

- Environmental Impact : Chlorinated aromatics like 1025058-88-1 raise concerns about bioaccumulation, necessitating comparative toxicity studies.

Biological Activity

1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene, also known as a chlorinated aromatic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms, effects on different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene is characterized by its chlorinated aromatic rings, which are known to influence biological interactions. The presence of chlorine atoms can enhance lipophilicity and alter the compound's binding affinity to biological targets.

Biological Activity Overview

Research indicates that chlorinated aromatic compounds often exhibit diverse biological activities, including:

- Anticancer Activity : Several studies have indicated that chlorinated compounds can induce apoptosis in cancer cell lines.

- Antimicrobial Properties : These compounds have shown effectiveness against various bacterial strains.

- Enzyme Inhibition : They may act as inhibitors for specific enzymes, contributing to their therapeutic effects.

Anticancer Activity

A study on related chlorinated compounds demonstrated significant anticancer properties against breast cancer cell lines (MDA-MB-231). The mechanism involved the induction of apoptosis, evidenced by increased annexin V-FITC positivity in treated cells. For instance:

| Compound | IC50 (nM) | Apoptosis Induction (%) |

|---|---|---|

| 1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene | TBD | TBD |

| Control (e.g., Doxorubicin) | 0.18 | 22.04 |

The data suggest that the compound's structure allows it to interact effectively with cellular pathways involved in apoptosis .

Antimicrobial Properties

Another aspect of research focused on the antimicrobial activity of chlorinated compounds. For example, compounds similar to 1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene exhibited significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL:

| Compound | % Inhibition (S. aureus) | % Inhibition (K. pneumoniae) |

|---|---|---|

| 1-Chloro-4-(4-chloro-3-methylphenyl)-2-methylbenzene | TBD | TBD |

| Positive Control (Ciprofloxacin) | 99.2% | 77.52% |

This data indicates a promising potential for developing antimicrobial agents from this class of compounds .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on carbonic anhydrases, which play a crucial role in various physiological processes. The selectivity for different isoforms can lead to targeted therapeutic strategies:

| Enzyme Type | IC50 (μM) |

|---|---|

| CA IX | 10.93 |

| CA II | 1.55 |

The selectivity observed suggests that modifications in the compound's structure can enhance its efficacy against specific targets while minimizing side effects .

Pharmacokinetics and ADMET Properties

Predictive studies on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties indicate favorable profiles for certain derivatives of chlorinated compounds:

| Property | Desired Value | Observed Value |

|---|---|---|

| Plasma Protein Binding | <95% | 87% |

| Human Liver Microsome Clearance | Cl int <8.6 μL/min/mg | 180 μL/min/mg |

These results suggest that with appropriate modifications, the compound could achieve desirable pharmacokinetic properties suitable for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.